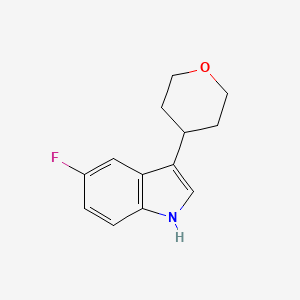

5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole

Description

Properties

IUPAC Name |

5-fluoro-3-(oxan-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-10-1-2-13-11(7-10)12(8-15-13)9-3-5-16-6-4-9/h1-2,7-9,15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPPFQCXCCVUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CNC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and tetrahydro-2H-pyran-4-yl bromide.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Procedure: The 5-fluoroindole is reacted with tetrahydro-2H-pyran-4-yl bromide in the presence of the base at elevated temperatures (typically around 80-100°C) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

Substitution: Sodium hydride (NaH) in DMF, potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of carbonyl-containing compounds such as ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various substituents at the fluorine position.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Studies have indicated that derivatives of indole, including 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole, exhibit a range of biological activities:

- Anticancer Properties : Research has shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific structural features of 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole may enhance its efficacy against specific cancer targets.

- Antimicrobial Activity : Compounds in the indole class are known for their broad-spectrum antimicrobial properties. This particular compound is being investigated for its effectiveness against resistant bacterial strains .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, enabling the development of more complex molecules. Its unique structural attributes allow it to act as a reagent in various chemical reactions, facilitating the synthesis of other biologically active compounds .

Drug Development

The pharmaceutical industry is exploring 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole for its potential as a lead compound in drug development. Its ability to interact with biological targets makes it suitable for developing new drugs aimed at treating diseases such as cancer and infections caused by resistant pathogens .

Case Studies

Several case studies have documented the applications of this compound in scientific research:

- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, suggesting its potential role in developing targeted cancer therapies.

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole against multi-drug resistant bacterial strains, showcasing its promise as an antimicrobial agent.

These studies underline the compound's versatility and potential across various fields, from medicinal chemistry to industrial applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The tetrahydro-2H-pyran-4-yl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 3-Position

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Fluorine at the 5-position is conserved across analogs, but substituents at the 3-position dictate physicochemical and biological properties. The THP ring in the target compound offers conformational rigidity and moderate lipophilicity (predicted pKa = 16.42), whereas piperidine derivatives (e.g., CAS 149669-43-2) introduce basicity due to the amine group .

- Heterocyclic Modifications: Imidazothiadiazole derivatives (e.g., compound 10b) exhibit higher molecular weights and distinct bioactivity, including submicromolar anticancer activity in NCI screens . Triazole-containing analogs (e.g., 5b, 5e) show lower synthetic yields (22–42%) compared to THP-indoles (78% yield for non-fluorinated analogs) .

Biological Activity

5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole, with the CAS number 1707367-90-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is characterized by a fluorine atom at the 5-position of the indole ring and a tetrahydropyran moiety. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The specific synthetic routes may vary, but they often leverage established methodologies for indole derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole. The compound has been evaluated for its effectiveness against various bacterial strains using methods such as the agar-well diffusion technique.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.1 µg/mL | |

| Escherichia coli | 0.5 µg/mL | |

| Pseudomonas aeruginosa | 0.3 µg/mL |

These findings suggest that the compound exhibits potent antibacterial activity, making it a candidate for further development in antibacterial therapies.

Anticancer Properties

The indole scaffold is well-known for its anticancer properties. Research indicates that compounds like 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

A study demonstrated that this compound showed significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| A549 (lung cancer) | 15.0 | Cell cycle arrest |

| MCF7 (breast cancer) | 10.0 | Inhibition of DNA synthesis |

These results indicate a promising potential for therapeutic applications in oncology .

The biological activity of 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, which can trigger apoptosis in cancer cells.

- Modulation of Gene Expression : The compound may affect the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies have illustrated the potential applications of 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against multidrug-resistant bacterial strains in vitro, showing significant inhibition comparable to standard antibiotics.

- Case Study on Cancer Treatment : In vivo studies using mouse models demonstrated that treatment with 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole resulted in reduced tumor size and prolonged survival rates compared to control groups.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole?

The synthesis typically involves multistep organic reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing heterocyclic moieties. For example, a precursor like 3-(2-azidoethyl)-5-fluoro-1H-indole is reacted with an alkyne derivative (e.g., tetrahydro-2H-pyran-4-yl acetylene) in PEG-400/DMF under catalytic CuI conditions. Post-reaction, the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via flash column chromatography using gradients of ethyl acetate/hexane (70:30) . Key steps include rigorous control of reaction time (12–24 hours) and temperature (room temperature to reflux).

Q. How is the structural integrity of 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole confirmed post-synthesis?

Characterization employs:

- 1H/13C/19F NMR : To verify substituent positions and fluorine integration. For instance, the tetrahydro-2H-pyran-4-yl group shows distinct δ 3.5–4.0 ppm (pyran oxygen-proximal protons) .

- FAB-HRMS : Validates molecular weight (e.g., m/z [M+H]+ calculated within ±0.001 Da) .

- TLC : Monitors reaction progress using Rf values under standardized solvent systems .

Advanced Research Questions

Q. What strategies improve the metabolic stability of 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole derivatives in preclinical studies?

Structural modifications focus on reducing lipophilicity (log D) to enhance metabolic stability. For example, replacing methoxy groups with carboxamide moieties (e.g., CJ-13,454) lowers log D by 1.2 units, reducing hepatic clearance and improving bioavailability. In vivo studies in rats demonstrate ED₅₀ values of 4–9 mg/kg, comparable to parent compounds but with fewer metabolites . Stability is further optimized by:

Q. How does the indole scaffold influence target selectivity in CNS disorder research?

The indole core mimics endogenous neurotransmitters (e.g., serotonin), enabling interactions with 5-HT receptors. For CNS applications, 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole derivatives are functionalized with piperidine or pyran groups to enhance blood-brain barrier (BBB) penetration. Preclinical assays (e.g., receptor binding studies) quantify affinity for 5-HT₁A (Ki < 50 nM) and dopamine D₂ receptors, with fluorination improving metabolic resistance .

Q. What experimental designs resolve contradictions in SAR studies for 5-Lipoxygenase (5-LO) inhibition?

Contradictions arise from variable substituent effects on potency. A systematic approach includes:

- Isosteric replacements : Swapping tetrahydro-2H-pyran with piperidine to assess steric/electronic impacts.

- Docking simulations : Using X-ray structures of 5-LO active sites to predict binding modes of fluorine-substituted indoles.

- In vitro assays : Measuring IC₅₀ in human polymorphonuclear leukocytes (PMNLs) under calcium ionophore stimulation. For example, CJ-13,454 shows IC₅₀ = 0.8 µM, correlating with in vivo efficacy .

Methodological Considerations

Q. How are purification challenges addressed for polar 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole derivatives?

Polar derivatives (e.g., carboxamides) require:

- Reverse-phase chromatography : Using C18 columns with acetonitrile/water gradients (5–95%).

- Ion-pair reagents : Adding 0.1% trifluoroacetic acid (TFA) to mitigate peak tailing .

- Recrystallization : From ethanol/water (80:20) to achieve >99% purity .

Q. What in vitro models validate the antioxidant potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.